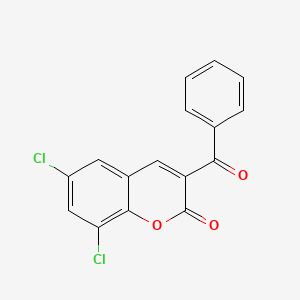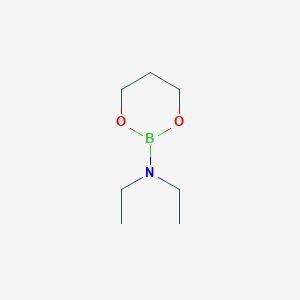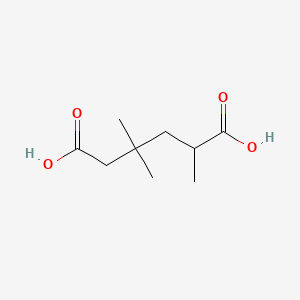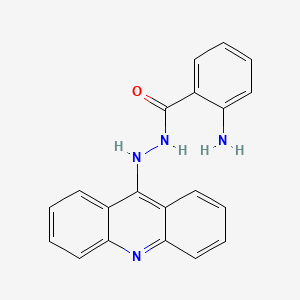![molecular formula C16H13NO5 B14152307 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid CAS No. 53498-53-6](/img/structure/B14152307.png)
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzoic acid and contains both a methoxycarbonyl group and an amino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(methoxycarbonyl)aniline with phthalic anhydride under acidic conditions. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Acylated or alkylated products, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
4-(Methoxycarbonyl)benzoic acid: Lacks the amino group present in 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid.
4-(Methoxycarbonyl)aniline: Contains an amino group but lacks the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both a methoxycarbonyl group and an amino group attached to a phenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
53498-53-6 |
|---|---|
Molekularformel |
C16H13NO5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
2-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c1-22-16(21)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(19)20/h2-9H,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
IUEJBFNRVHDYFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


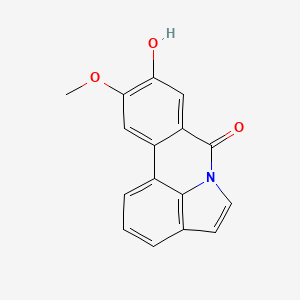

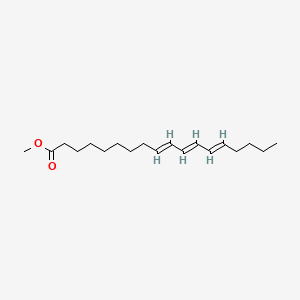
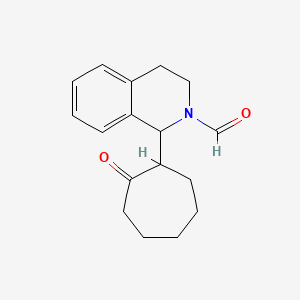
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)
